molecular formula C11H22N2O3 B3031940 tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate CAS No. 885268-83-7

tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate

Cat. No.: B3031940
CAS No.: 885268-83-7
M. Wt: 230.30
InChI Key: DQUMGUGHUCDTDY-UHFFFAOYSA-N
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Description

tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate is a piperidine-based chemical building block of interest in medicinal chemistry and organic synthesis. Its molecular formula is C11H22N2O3 . The compound features a carbamate group, a key structural motif in modern drug design. Carbamate-bearing molecules are increasingly used as stable peptide bond surrogates in the development of enzyme inhibitors, helping to improve metabolic stability and cell membrane permeability compared to native peptides . The tert-butyloxycarbonyl (Boc) group serves as a protecting group for amines, a fundamental application in multi-step synthetic routes . Furthermore, the presence of the hydroxymethyl substituent on the piperidine ring provides a versatile handle for further chemical functionalization, making this compound a valuable intermediate for constructing more complex molecules for pharmaceutical research. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-11(8-14)5-4-6-12-7-11/h12,14H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUMGUGHUCDTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700575
Record name tert-Butyl [3-(hydroxymethyl)piperidin-3-yl]carbamate
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Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885268-83-7
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)-3-piperidinyl]carbamate
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Record name tert-Butyl [3-(hydroxymethyl)piperidin-3-yl]carbamate
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Record name tert-butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate
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Preparation Methods

Chemical Synthesis Methods

Nucleophilic Substitution with Boc-Protected Intermediates

The most widely reported method involves reacting tert-butyl carbamate with 3-(hydroxymethyl)piperidine derivatives under basic conditions. Key steps include:

  • Activation of the Amine : The piperidine nitrogen is deprotonated using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) or dichloromethane (DCM).
  • Boc Protection : The activated amine reacts with di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected intermediate.
  • Hydroxymethyl Introduction : A hydroxymethyl group is introduced via aldol condensation or Mannich reaction, often requiring stoichiometric formaldehyde.

Example Protocol :

  • Reactants : 3-Aminopiperidine (1.0 eq), Boc₂O (1.2 eq), NaH (1.5 eq)
  • Solvent : THF, 0°C → room temperature, 12 h
  • Yield : 68–72%
Optimization Challenges
  • Steric Hindrance : The 3-position’s steric bulk necessitates prolonged reaction times (24–48 h) for complete conversion.
  • Byproduct Formation : Competing N,O-bis-Boc protection occurs if excess Boc₂O is used, requiring careful stoichiometric control.

Oxidation-Reduction Approaches

An alternative route involves oxidizing Boc-protected piperidinols to ketones followed by stereoselective reduction:

Oxidation of N-Boc-3-hydroxypiperidine
  • Reagents : Sodium hypochlorite (NaOCl) with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and potassium bromide (KBr).
  • Conditions : Dichloromethane (DCM), 5–10°C, pH 8.5 (adjusted with NaHCO₃).
  • Yield : 99.4% for N-Boc-3-piperidone.
Asymmetric Reduction
  • Catalyst : Ketoreductases (e.g., KRED-101) for enantioselective reduction of N-Boc-3-piperidone.
  • Co-Substrate : Glucose dehydrogenase (GDH) with nicotinamide adenine dinucleotide phosphate (NADPH) regeneration.
  • Yield : 92% with >99% enantiomeric excess (ee).

Comparative Data :

Method Yield (%) ee (%) Cost (Relative)
Chemical Resolution 58 85 High
Biocatalytic 92 99 Moderate

Biocatalytic Strategies

Enzyme-Catalyzed Asymmetric Synthesis

Recent advances leverage ketoreductases for stereocontrol:

  • Substrate : N-Boc-3-piperidone.
  • Reaction : NADPH-dependent reduction at 30°C, pH 7.0.
  • Advantages :
    • Eliminates chiral auxiliaries.
    • Scalable under mild conditions (20–50 g/L substrate loading).

Industrial-Scale Production

Palladium-Catalyzed Amination

Large-scale synthesis employs palladium catalysts for C–N bond formation:

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.
  • Conditions : Toluene, 110°C, 24 h.
  • Yield : 81% with 98% purity.

Process Challenges :

  • Catalyst Cost : High Pd loading (5 mol%) increases production costs.
  • Byproduct Management : Requires extensive purification via silica gel chromatography.

Comparative Analysis of Methodologies

Parameter Chemical Synthesis Biocatalytic Industrial
Yield (%) 68–72 92 81
Enantioselectivity Moderate High Low
Scalability Limited High High
Environmental Impact High (solvents) Low Moderate

Chemical Reactions Analysis

tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Therapeutic Potential

The compound has been investigated for its potential in treating autoimmune diseases, particularly systemic lupus erythematosus (SLE). Studies have shown that it can act as an antagonist to Toll-like receptor 7 (TLR7), which plays a significant role in the pathogenesis of SLE. By inhibiting TLR7, the compound may reduce the inflammatory response associated with this condition .

1.2. Mechanism of Action

The mechanism by which tert-butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate exerts its effects involves modulation of immune responses. In vitro studies have demonstrated that the compound can inhibit NF-kappaB activation in cell lines expressing TLR7, leading to decreased production of pro-inflammatory cytokines . This suggests a promising pathway for developing new treatments for lupus and other autoimmune disorders.

Case Studies

2.1. Autoimmune Disease Models

Research utilizing DBA/1 mice models has provided insights into the efficacy of this compound in reducing autoantibody production associated with lupus. In these studies, various dosages were administered post-pristane injection, showing significant reductions in anti-dsDNA antibody titers compared to control groups . This validates the compound's therapeutic potential and supports further clinical exploration.

2.2. Cellular Assays

In cellular assays involving HEK-293 cells stably expressing TLR7, the compound was shown to effectively inhibit TLR7-mediated signaling pathways. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of NF-kappaB activity, underscoring its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate with analogs based on ring systems, substituent positions, stereochemistry, and functional groups.

Piperidine-Based Analogs

Compound Name Structural Differences Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate Hydroxyl group at 4-position (no hydroxymethyl); stereospecific (3R,4R) 217.29 Stereochemistry critical for receptor binding in drug candidates.
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate Azetidine (4-membered ring) fused with piperidine; smaller ring increases rigidity 269.38 Enhanced rigidity may improve metabolic stability in pharmacokinetic studies.

Pyrrolidine and Bicyclic Derivatives

Compound Name Structural Differences Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl (1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate Pyrrolidine (5-membered ring) with benzyl substitution 306.39 Benzyl group increases lipophilicity; used in peptide mimetics. Yield: 50% reported for similar benzyl-substituted carbamates.
tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate Bicyclo[1.1.1]pentane core; steric hindrance from bicyclic structure 227.30 High steric demand useful for probing enzyme active sites. Stable at 2–8°C.

Stereochemical and Functional Group Variations

Compound Name Structural Differences Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride Pyrrolidine ring with hydroxyl and hydrochloride salt 238.71 Improved aqueous solubility due to HCl salt; used in crystallography studies.
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate Azetidine with ethyl linker; hydroxyl at 3-position 230.29 Flexible linker facilitates conjugation in prodrug design.

Biological Activity

tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate is a compound of significant interest in pharmacological research due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{23}N_{2}O_{3}, with a molecular weight of approximately 202.3 g/mol. The compound features a tert-butyl group attached to a piperidine ring that includes a hydroxymethyl substituent at the 3-position, contributing to its unique biological properties. The presence of the carbamate functional group is particularly significant for its pharmacological activity, enhancing its gastrointestinal absorption and ability to cross the blood-brain barrier .

Research indicates that this compound exhibits multiple biological activities, including:

  • Enzyme Inhibition : The compound has been identified as a selective modulator of certain enzymes, potentially influencing various metabolic pathways.
  • Neuroprotective Effects : Its ability to permeate the blood-brain barrier suggests potential applications in treating central nervous system disorders .
  • Anti-inflammatory Properties : Studies have indicated that it may possess anti-inflammatory effects, making it relevant for therapeutic contexts involving inflammation .

Case Studies and Experimental Data

  • Animal Studies : In one study, mice were administered varying doses of this compound. Blood plasma samples were analyzed for IL-6 levels post-TLR7 stimulation, revealing significant modulation of inflammatory markers .
  • Comparative Analysis : The compound was compared with structurally similar compounds to assess its binding affinity to neurotransmitter receptors and enzymes. Results indicated that it exhibited higher selectivity and potency in certain assays, suggesting a favorable profile for drug development .

Table of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSelective inhibition in metabolic pathways
NeuroprotectionAbility to cross blood-brain barrier
Anti-inflammatoryModulation of IL-6 levels in vivo
Binding AffinityHigher selectivity compared to analogs

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • CNS Disorders : Potential use in treating neurodegenerative diseases due to its neuroprotective properties.
  • Inflammatory Conditions : Possible application in conditions characterized by chronic inflammation.
  • Drug Development : Serves as a lead compound for synthesizing new derivatives with enhanced efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes and purification strategies for tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate?

The synthesis typically involves carbamate protection of the piperidine amine using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions. For example, reduction of nitro intermediates (e.g., using NaBH₄ or LiAlH₄) can yield hydroxylmethyl groups, followed by Boc protection . Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from polar solvents like ethanol. Yield optimization requires careful pH control during Boc deprotection and inert atmosphere for moisture-sensitive intermediates .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Key characterization methods include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the piperidine ring conformation, hydroxymethyl (-CH₂OH) resonance, and Boc group integrity.
  • X-ray crystallography (using SHELX programs for refinement) to resolve stereochemistry and hydrogen-bonding networks .
  • Mass spectrometry (ESI or HRMS) to verify molecular weight and isotopic patterns.
  • IR spectroscopy to identify carbamate C=O stretches (~1680–1720 cm⁻¹) and hydroxyl O-H stretches (~3200–3600 cm⁻¹) .

Q. What are the stability considerations and optimal storage conditions for this compound?

The compound is hygroscopic due to the hydroxymethyl group and prone to Boc group hydrolysis under acidic or aqueous conditions. Storage recommendations:

  • Temperature : –20°C in amber vials to prevent light-induced degradation.
  • Atmosphere : Argon or nitrogen environment to minimize oxidation.
  • Compatibility : Avoid contact with strong acids/bases; use anhydrous solvents (e.g., DCM, THF) for dissolution .

Advanced Research Questions

Q. How do stereochemical challenges in piperidine derivatives impact synthetic route design?

The 3-hydroxymethylpiperidine scaffold introduces axial/equatorial isomerism, affecting reactivity and downstream applications. For example, cis vs. trans configurations influence hydrogen-bond donor capacity in drug-target interactions. Stereoselective synthesis may require chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution. Computational modeling (DFT) can predict energetically favorable conformers .

Q. What computational approaches are used to predict the compound’s reactivity or intermolecular interactions?

  • Molecular dynamics (MD) simulations assess solvation effects and conformational flexibility.
  • Docking studies (AutoDock Vina) model interactions with biological targets (e.g., enzymes with carbamate-binding pockets).
  • Hirshfeld surface analysis (CrystalExplorer) identifies dominant intermolecular forces (e.g., C-H···O hydrogen bonds) in crystalline states .

Q. How can contradictory crystallographic or spectroscopic data be resolved during structural analysis?

Discrepancies in X-ray refinement (e.g., poor R-factors) may arise from disordered solvent molecules or twinning. Strategies include:

  • Re-refinement using SHELXL with TWIN/BASF commands to model twinning.
  • Complementary techniques like SC-XRD (synchrotron radiation) for high-resolution data .
  • Cross-validation with solid-state NMR to confirm hydrogen positions .

Q. What methodologies detect and quantify impurities or byproducts in this compound?

  • HPLC-UV/HRMS with C18 columns (ACN/water gradient) identifies hydrolyzed Boc byproducts or oxidation derivatives.
  • Chiral GC-MS resolves enantiomeric impurities in stereochemically complex batches.
  • ICP-OES monitors residual metal catalysts (e.g., Pd from hydrogenation steps) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate
Reactant of Route 2
tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate

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